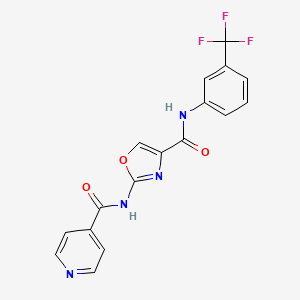

2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

CAS No.: 1797957-22-2

Cat. No.: VC4325787

Molecular Formula: C17H11F3N4O3

Molecular Weight: 376.295

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797957-22-2 |

|---|---|

| Molecular Formula | C17H11F3N4O3 |

| Molecular Weight | 376.295 |

| IUPAC Name | 2-(pyridine-4-carbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H11F3N4O3/c18-17(19,20)11-2-1-3-12(8-11)22-15(26)13-9-27-16(23-13)24-14(25)10-4-6-21-7-5-10/h1-9H,(H,22,26)(H,23,24,25) |

| Standard InChI Key | SPRIXXIAZFPFQB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)C(F)(F)F |

Introduction

2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide is a synthetic organic compound with notable chemical and biological properties. Its structure includes:

-

Oxazole ring: A five-membered aromatic ring containing nitrogen and oxygen, contributing to stability and reactivity.

-

Trifluoromethyl group: Enhances lipophilicity and biological activity.

-

Isonicotinamide moiety: Known for pharmacological applications, including antimicrobial and anticancer effects.

Structural Features

The molecular structure of this compound combines functional groups that provide unique properties:

-

Chemical Formula: C16H10F3N3O3.

-

Key Functional Groups: Oxazole ring, trifluoromethyl substitution, and isonicotinamido group.

-

Molecular Weight: Approximately 349.27 g/mol.

Synthesis

The synthesis of 2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide involves multi-step organic reactions:

-

Formation of the Oxazole Ring: Cyclization of precursors under acidic or basic conditions.

-

Introduction of the Trifluoromethyl Group: Addition using reagents like trifluoromethyl iodide.

-

Attachment of the Isonicotinamido Group: Achieved via amide bond formation using coupling agents such as EDCI or DCC.

Chemical Reactions

This compound undergoes various chemical transformations:

-

Oxidation: Using agents like potassium permanganate.

-

Reduction: Employing sodium borohydride or lithium aluminum hydride.

-

Substitution: The trifluoromethyl group can be replaced under specific conditions.

Biological Activities

The compound demonstrates significant biological activities due to its structural features:

Comparison with Similar Compounds

| Compound Name | Key Difference | Biological Activity |

|---|---|---|

| 2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)thiazole-4-carboxamide | Thiazole ring instead of oxazole | Similar pharmacological potential |

| 2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)imidazole-4-carboxamide | Imidazole ring instead of oxazole | Altered reactivity and target specificity |

Research Applications

The compound's properties make it valuable for:

-

Drug discovery programs targeting resistant pathogens or cancer cells.

-

Studies on structure-activity relationships (SAR) to optimize pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume